![molecular formula C17H19BrN2O B1390348 4-(4-Benzylpiperazin-1-yl)-2-bromophenol CAS No. 1171917-64-8](/img/structure/B1390348.png)
4-(4-Benzylpiperazin-1-yl)-2-bromophenol
Overview
Description
The compound “4-(4-Benzylpiperazin-1-yl)-2-bromophenol” is a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .
Synthesis Analysis
While specific synthesis information for “4-(4-Benzylpiperazin-1-yl)-2-bromophenol” was not found, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .
Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These synthesized compounds have shown significant antibacterial and antifungal activity . This suggests that “4-(4-Benzylpiperazin-1-yl)-2-bromophenol” could be a valuable compound in the development of new antimicrobial agents .
Anticancer Activity
Coumarins and their derivatives, which include “4-(4-Benzylpiperazin-1-yl)-2-bromophenol”, have been reported to have anticancer properties . This makes it a potential candidate for further research in cancer treatment .
Anti-HIV Activity
Coumarins and their derivatives have also been reported to have anti-HIV properties . This suggests that “4-(4-Benzylpiperazin-1-yl)-2-bromophenol” could be used in the development of new drugs for HIV treatment .
Anticoagulant Activity
Coumarins and their derivatives have been reported to have anticoagulant properties . This suggests that “4-(4-Benzylpiperazin-1-yl)-2-bromophenol” could be used in the development of new anticoagulant drugs .
Antioxidant and Anti-inflammatory Activity
Coumarins and their derivatives have been reported to have antioxidant and anti-inflammatory properties . This suggests that “4-(4-Benzylpiperazin-1-yl)-2-bromophenol” could be used in the development of new antioxidant and anti-inflammatory drugs .
Drug Discovery
In recent years, coumarin-based piperazine nuclides, which include “4-(4-Benzylpiperazin-1-yl)-2-bromophenol”, have received considerable attention in drug discovery . The inclusion of a piperazine moiety could occasionally provide unexpected improvements in the bioactivity of the compounds .
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c18-16-12-15(6-7-17(16)21)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFVRWIPUPOJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-2-bromophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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